molecular formula C16H18N2O2S B4960823 N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide CAS No. 6178-05-8

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide

Cat. No. B4960823
CAS RN: 6178-05-8
M. Wt: 302.4 g/mol
InChI Key: CYJDWDCQLJRKQK-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide, also known as ITM, is a chemical compound that has been studied extensively for its potential applications in scientific research. ITM is a member of the class of compounds known as cannabinoids, which are known to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide is not fully understood, but it is thought to interact with the endocannabinoid system in the body. The endocannabinoid system is a complex network of receptors and signaling molecules that is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects that have been observed in animal studies include reduced inflammation, reduced pain sensation, and reduced tumor growth. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are interested in studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide in lab experiments is that it can be difficult to obtain and is relatively expensive.

Future Directions

There are many potential future directions for research on N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide. One area of research that is currently being explored is the development of new drugs that are based on the structure of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide. These drugs may have improved therapeutic properties and may be more effective than N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide itself. Another area of research is the development of new methods for synthesizing N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide that are more efficient and cost-effective. Finally, researchers are interested in exploring the potential applications of N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders.

Synthesis Methods

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biosynthesis involves the use of living organisms to produce the compound.

Scientific Research Applications

N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been studied extensively for its potential applications in scientific research. Some of the areas of research that N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been studied in include neurobiology, pharmacology, and medicinal chemistry. N-(4-isopropylphenyl)-N'-(2-thienylmethyl)ethanediamide has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-tumor effects.

properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11(2)12-5-7-13(8-6-12)18-16(20)15(19)17-10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJDWDCQLJRKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367504
Record name N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide

CAS RN

6178-05-8
Record name N'-(4-propan-2-ylphenyl)-N-(thiophen-2-ylmethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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